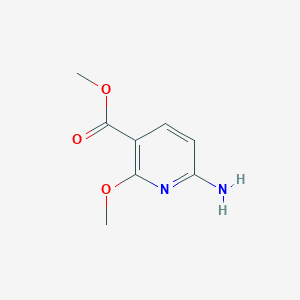

Methyl 6-amino-2-methoxynicotinate

Description

BenchChem offers high-quality Methyl 6-amino-2-methoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-amino-2-methoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATKRFSWBXGFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457201 | |

| Record name | Methyl 6-amino-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149539-81-1 | |

| Record name | Methyl 6-amino-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-amino-2-methoxynicotinate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 6-amino-2-methoxynicotinate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. Intended for researchers, chemists, and professionals in the pharmaceutical sciences, this document details the compound's chemical identity, a proposed robust synthetic pathway, its physicochemical properties, and its prospective applications, grounded in the established utility of the nicotinic acid scaffold.

Core Compound Identification

Methyl 6-amino-2-methoxynicotinate is a substituted pyridine derivative, featuring three key functional groups: an amino group at the C6 position, a methoxy group at the C2 position, and a methyl ester at the C3 position. This specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (methyl ester) groups on the pyridine ring makes it an attractive and versatile intermediate for constructing more complex molecular architectures.

Table 1: Chemical Identity of Methyl 6-amino-2-methoxynicotinate

| Identifier | Value | Source |

| CAS Number | 149539-81-1 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| Molecular Weight | 182.18 g/mol | [2] |

| IUPAC Name | Methyl 6-amino-2-methoxypyridine-3-carboxylate | [3] |

| Canonical SMILES | COC1=NC(=CC=C1C(=O)OC)N | N/A |

| InChI Key | N/A (Not readily available) | N/A |

Strategic Synthesis Pathway

While a specific, peer-reviewed synthesis for Methyl 6-amino-2-methoxynicotinate is not extensively documented in publicly available literature, a scientifically sound and efficient pathway can be designed based on established methodologies for analogous pyridine systems. The proposed multi-step synthesis leverages common starting materials and robust reactions, prioritizing yield, purity, and scalability.

The logical approach begins with a commercially available, appropriately substituted pyridine, such as 2,6-dichloronicotinic acid. The strategy involves sequential, regioselective functionalization: esterification, nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, and a subsequent SNAr reaction or cross-coupling to install the amino group.

Proposed Synthetic Workflow

The diagram below outlines a plausible and efficient four-step synthesis. The causality behind this experimental design is rooted in the differential reactivity of the chloro-substituents on the pyridine ring and the strategic introduction of functional groups to facilitate subsequent transformations.

Sources

"Methyl 6-amino-2-methoxynicotinate" molecular weight

An In-Depth Technical Guide to Methyl 6-amino-2-methoxynicotinate

Authored by: A Senior Application Scientist

Introduction

Methyl 6-amino-2-methoxynicotinate has emerged as a pivotal molecular scaffold in the field of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core substituted with amino, methoxy, and methyl ester groups, renders it a versatile building block for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and its applications, particularly in the development of fused 2-pyridone structures, which are known to exhibit a wide range of biological activities. The primary audience for this document includes researchers, medicinal chemists, and professionals in drug development who are focused on creating novel therapeutic agents.

The significance of this compound, which had not been described in the literature nor was commercially available until its first reported synthesis, lies in its potential to unlock new avenues for pharmaceutical research.[1] The strategic placement of its functional groups allows for further chemical modifications to generate libraries of compounds for screening and lead optimization.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of Methyl 6-amino-2-methoxynicotinate is fundamental for its application in synthesis. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 182.179 g/mol | [2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| IUPAC Name | methyl 2-amino-6-methoxypyridine-3-carboxylate | [2] |

| CAS Number | 1227048-93-2 | [2] |

Synthesis and Mechanistic Insights

The first documented synthesis of Methyl 6-amino-2-methoxynicotinate provides a robust, multi-step pathway starting from the commercially available 2,6-dichloronicotinic acid.[1] This process is notable for its innovative use of microwave and flow reaction technologies to enhance regioselectivity, yield, and product purity.

Experimental Protocol: A Four-Step Synthesis

The synthesis is a sequential process involving methoxylation, esterification, amination, and deprotection.

Step 1: Microwave-Induced Regioselective Methoxylation The initial step focuses on the selective replacement of one chlorine atom with a methoxy group. The use of microwave irradiation is critical here; it significantly improves the reaction rate and, more importantly, the regioselectivity, favoring the formation of the 6-methoxy derivative in high yield (85-90%).[1]

Step 2: Esterification The carboxylic acid group of the methoxylated intermediate is then converted to a methyl ester. This is a standard transformation that prepares the molecule for the subsequent amination step.

Step 3: Microwave-Assisted Amination The remaining chlorine atom at the 2-position is substituted using p-methoxybenzylamine, again under microwave irradiation. This choice of amine is strategic, as the p-methoxybenzyl (PMB) group serves as a protecting group that can be cleaved under specific conditions.

Step 4: Deprotection via Flow Hydrogenation The final step involves the removal of the PMB protecting group. This is achieved efficiently using an H-Cube® instrument for flow hydrogenation over a palladium on carbon (Pd/C) catalyst.[1] This continuous flow method offers advantages in terms of safety, scalability, and reaction control compared to traditional batch hydrogenation. The final product is obtained in high purity and a 95% yield for this step.[1]

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from the starting material to the final product.

Caption: Multi-step synthesis of Methyl 6-amino-2-methoxynicotinate.

Analytical Characterization

Confirmation of the structure and purity of the synthesized Methyl 6-amino-2-methoxynicotinate is crucial. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy Data

The reported NMR data provides a definitive fingerprint of the molecule.[1]

| Nucleus | Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | 7.93 (d, J = 8.5 Hz, 1 H), 7.27 (br s, 2 H), 6.01 (d, J = 8.5 Hz, 1 H), 3.82 (s, 3 H), 3.76 (s, 3 H) |

| ¹³C NMR | 167.6, 166.6, 159.7, 142.2, 99.7, 98.3, 53.5, 51.4 |

The proton NMR shows the characteristic aromatic protons on the pyridine ring and the singlets for the two methoxy groups and the amino protons. The carbon NMR confirms the presence of the ester carbonyl, the aromatic carbons, and the methyl carbons.

Applications in Drug Discovery and Development

The true value of Methyl 6-amino-2-methoxynicotinate lies in its role as a precursor to medicinally relevant compounds.[1] The ortho-aminocarboxypyridine fragment is particularly useful for elaboration into a variety of fused heterocyclic systems.

Gateway to Fused 2-Pyridone Systems

Fused 2-pyridones are a class of compounds with significant therapeutic potential. They are known to act as:

-

Inhibitors of HIV-1 non-nucleoside reverse transcriptase[1]

-

Inhibitors of DNA gyrase and bacterial topoisomerase[1]

-

Noncompetitive inhibitors of MAPK kinase[1]

-

Ligands for the benzodiazepine binding site of the GABAA receptor[1]

The synthesis of these complex fused systems is facilitated by using Methyl 6-amino-2-methoxynicotinate as the starting scaffold, demonstrating its importance in constructing molecules with potential therapeutic value.

Logical Progression in Drug Design

The diagram below outlines the logical flow from the basic building block to the development of potentially active pharmaceutical ingredients.

Caption: From building block to biologically relevant scaffolds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 6-amino-2-methoxynicotinate is not widely available, precautions for handling can be inferred from related aminopyridine and nicotinate ester compounds. Researchers must handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

General Hazards of Related Compounds

The following table summarizes hazards associated with structurally similar molecules. This information should be used as a guide, and a substance-specific risk assessment is mandatory before use.

| Hazard Class | Associated Risks (based on related compounds) | Recommended Precautions |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Wear protective gloves, clothing, eye, and face protection.[3] Use only in a well-ventilated area.[4] |

| Skin Irritation | Causes skin irritation.[4] | Wash hands thoroughly after handling.[4] If skin irritation occurs, seek medical advice.[4] |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection.[4] If in eyes, rinse cautiously with water for several minutes.[4] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

First Aid Measures:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[3][4]

-

Skin Contact: Wash with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Ingestion: Call a poison center or doctor if you feel unwell.[3]

Conclusion

Methyl 6-amino-2-methoxynicotinate is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its first reported synthesis, utilizing modern techniques like microwave irradiation and flow chemistry, has made this previously unavailable compound accessible for research.[1] Its primary utility lies in the construction of fused 2-pyridone systems, a class of molecules with proven importance in drug discovery. As research continues, the application of this key intermediate is expected to expand, potentially leading to the development of novel therapeutics for a range of diseases.

References

- Kappe, C. O., et al. (2011). First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Synlett, 2011(13), 1833-1836.

- Fisher Scientific. (2010). Safety Data Sheet for Methyl 6-methylnicotinate.

- Thermo Fisher Scientific. (2024). Safety Data Sheet for Methyl 6-aminonicotinate.

- VulcanChem. (n.d.). Methyl 2-amino-6-methoxynicotinate.

Sources

An In-depth Technical Guide to Methyl 6-amino-2-methoxynicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-2-methoxynicotinate is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a methoxy group, and a methyl ester on the pyridine core presents multiple reaction sites, making it an attractive scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of this compound, drawing upon data from closely related analogues to offer expert insights in the absence of extensive direct literature.

Molecular Structure and Physicochemical Properties

Methyl 6-amino-2-methoxynicotinate possesses a pyridine ring substituted at the 2-, 3-, and 6-positions. The electron-donating amino and methoxy groups, along with the electron-withdrawing methyl ester, create a unique electronic profile that governs its reactivity and potential biological activity.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Known Value | Source/Basis for Prediction |

| Molecular Formula | C₈H₁₀N₂O₃ | - |

| Molecular Weight | 182.18 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Likely a white to off-white solid | Based on related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of similar organic molecules |

| ¹H NMR (Predicted) | Aromatic protons (~6.0-8.0 ppm), Methoxy protons (~3.8 ppm), Methyl ester protons (~3.7 ppm), Amino protons (broad singlet) | Comparison with Methyl 2-amino-6-methoxynicotinate[1] |

| ¹³C NMR (Predicted) | Carbonyl carbon (~167 ppm), Aromatic carbons (~98-166 ppm), Methoxy carbon (~53 ppm), Methyl ester carbon (~51 ppm) | Comparison with Methyl 2-amino-6-methoxynicotinate[1] |

Below is a diagram illustrating the structural relationship between Methyl 6-amino-2-methoxynicotinate and its more studied isomer.

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 6-amino-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-2-methoxynicotinate (CAS No. 149539-81-1) is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural arrangement, featuring an amino group, a methoxy group, and a methyl ester on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic systems. Notably, it serves as a valuable precursor for the preparation of fused 2-pyridones, a core motif in various biologically active molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of Methyl 6-amino-2-methoxynicotinate, alongside relevant experimental insights.

Physicochemical Properties

The physical characteristics of a compound govern its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and formulation development. The table below summarizes the key physical properties of Methyl 6-amino-2-methoxynicotinate.

| Property | Value | Source |

| CAS Number | 149539-81-1 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Solid (Specific color and form not detailed in available literature) | [2] |

| Boiling Point | 331.4 ± 37.0 °C (Predicted) | [1] |

| Density | 1.240 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.60 ± 0.37 (Predicted) | [1] |

| Melting Point | Experimental data not readily available in public sources. | |

| Solubility | Experimental data not readily available in public sources. |

Note: Some physical properties, such as boiling point, density, and pKa, are based on computational predictions and should be considered as estimates until experimentally verified.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of Methyl 6-amino-2-methoxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The first reported synthesis of Methyl 2-amino-6-methoxynicotinate provided the following NMR data, which is critical for its identification.[3]

-

¹H NMR (300 MHz, DMSO-d₆): δ = 7.93 (d, J = 8.5 Hz, 1H), 7.27 (br s, 2H), 6.01 (d, J = 8.5 Hz, 1H), 3.82 (s, 3H), 3.76 (s, 3H).[3]

-

¹³C NMR (100 MHz, DMSO-d₆): δ = 167.6, 166.6, 159.7, 142.2, 99.7, 98.3, 53.5, 51.4.[3]

The proton NMR spectrum reveals the distinct signals for the aromatic protons on the pyridine ring, the broad singlet for the amino protons, and the sharp singlets for the two methoxy groups (one on the ring and one from the ester). The carbon NMR spectrum correspondingly shows the expected number of signals for the eight unique carbon atoms in the molecule.

Experimental Protocols

The determination of physical properties is a cornerstone of chemical characterization. Below is a detailed methodology for a common experimental procedure.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline Methyl 6-amino-2-methoxynicotinate is finely powdered. This is crucial to ensure uniform packing and heat transfer.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to load a small amount of the compound. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus. The apparatus is equipped with a heating block, a thermometer or temperature sensor, and a viewing lens.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. This slow rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. For a pure compound, this range should be narrow (typically < 2 °C).

Causality in Experimental Choices:

-

Why a dry sample? Moisture can act as an impurity, depressing and broadening the melting point range.

-

Why a finely powdered sample? This ensures efficient and uniform heat transfer throughout the sample.

-

Why a slow heating rate? A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

Logical Relationships of Physical Properties

The physical properties of Methyl 6-amino-2-methoxynicotinate are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.

Caption: Interrelationship of Molecular Structure and Physical Properties.

References

-

METHYL 6-AMINO-2-METHYLNICOTINATE CAS#: 872355-52-7 - ChemWhat. (n.d.). Retrieved January 15, 2026, from [Link]

-

methyl 2-methoxy-6-methylaminopyridine-3-carboxylate - Chemical Synthesis Database. (n.d.). Retrieved January 15, 2026, from [Link]

-

Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Methyl 6-aminonicotinate 36052-24-1 | Nanjing Tengxiang Import & Export Co. Ltd. (n.d.). Retrieved January 15, 2026, from [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved January 15, 2026, from [Link]

-

CAS No : 5470-70-2 | Product Name : Methyl 6-Methylnicotinate - Pharmaffiliates. (n.d.). Retrieved January 15, 2026, from [Link]

-

Methyl 6-aminonicotinate – preparation and application - Georganics. (2023, December 28). Retrieved January 15, 2026, from [Link]

Sources

Introduction: The Significance of a Substituted Pyridine Core

An In-depth Technical Guide to the Structure Elucidation of Methyl 6-amino-2-methoxynicotinate

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of Methyl 6-amino-2-methoxynicotinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques. We will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical workflow provides a self-validating system for unambiguous structure confirmation.

Methyl 6-amino-2-methoxynicotinate (Molecular Formula: C₈H₁₀N₂O₃, Molecular Weight: 182.18 g/mol ) is a substituted pyridine derivative.[1] The pyridine ring is a foundational scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions.[2] As a multi-functionalized building block, possessing amino, methoxy, and methyl ester groups, this compound offers versatile handles for synthetic elaboration into more complex molecules, such as fused 2-pyridones, which are of significant interest for their biological activities.[3] The precise arrangement of these substituents on the pyridine core is critical to its reactivity and utility. Therefore, rigorous and unequivocal structure determination is the foundational first step in its application.

This guide details the logical progression of analysis, from establishing the molecular formula to mapping the complete atomic connectivity, ensuring the highest degree of scientific integrity.

The Strategic Workflow for Structure Elucidation

The process of elucidating an unknown molecular structure is a systematic investigation. Each analytical technique provides a unique piece of the puzzle. The workflow is designed so that the information gleaned from one experiment informs the interpretation of the next, creating a cascade of evidence that converges on a single, validated structure.

Caption: A logical workflow for structure elucidation.

Part 1: Foundational Analysis - What Are We Working With?

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Causality: Before attempting to build a structure, we must first know its fundamental components. HRMS is the gold standard for determining the elemental formula of a compound with high precision. Unlike nominal mass spectrometry, which provides an integer mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision is crucial because it allows us to distinguish between isobars (molecules with the same nominal mass but different elemental formulas). The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate; it minimizes fragmentation and maximizes the abundance of the molecular ion, typically the protonated species [M+H]⁺.

Experimental Protocol: ESI-Time of Flight (TOF) HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage (e.g., +4 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Analysis: Analyze the resulting ions in a TOF mass analyzer in positive ion mode. The instrument must be calibrated with a known standard to ensure mass accuracy.

-

Data Processing: Determine the accurate m/z of the most abundant ion and use software to calculate the most probable elemental formula.

Data Presentation & Interpretation

| Parameter | Observed Value | Calculated Value (for C₈H₁₁N₂O₃⁺) |

| [M+H]⁺ (m/z) | 183.0765 | 183.0764 |

The observed mass of 183.0765 for the protonated molecule is in excellent agreement with the calculated mass for the formula C₈H₁₀N₂O₃. This result provides high confidence in the elemental composition and serves as a fundamental constraint for all subsequent spectroscopic interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: With the elemental formula established, FT-IR spectroscopy is employed to identify the types of chemical bonds present, thereby revealing the compound's functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. By identifying these specific absorption bands, we can quickly confirm the presence of key structural motifs like amines, esters, and aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the infrared spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to specific functional group vibrations.

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

| 3430, 3320 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Confirms presence of a primary amine (-NH₂) group. |

| 3080 | Medium | Aromatic C-H Stretch | Indicates the presence of a pyridine or other aromatic ring. |

| 2955 | Medium | Aliphatic C-H Stretch | Corresponds to the methyl groups of the methoxy and ester functions. |

| 1715 | Strong, Sharp | C=O Ester Stretch | Unambiguous evidence for an ester carbonyl group. |

| 1620, 1580 | Strong | C=C / C=N Ring Stretch | Characteristic of the pyridine ring framework. |

| 1280, 1100 | Strong | C-O Stretch | Consistent with the C-O bonds of the ester and methoxy ether. |

The FT-IR spectrum provides a rapid, non-destructive snapshot of the molecule's chemical architecture, confirming the presence of the amine, ester, and aromatic functionalities suggested by the molecular formula.

Part 2: High-Resolution NMR - Assembling the Molecular Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the entire carbon-hydrogen framework and determine the precise connectivity of atoms.

¹H NMR Spectroscopy: Defining the Proton Landscape

Expertise & Causality: ¹H NMR provides information about the chemical environment of each proton, the number of protons in each environment (integration), and how they are related to neighboring protons (spin-spin coupling). The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for this type of molecule as it can solubilize polar compounds and its residual solvent peak does not obscure key signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record the spectrum using a standard pulse sequence, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Data Presentation & Interpretation

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.65 | 1H | d | 8.4 | H-4 |

| 6.55 | 2H | br s | - | -NH₂ |

| 6.05 | 1H | d | 8.4 | H-5 |

| 3.84 | 3H | s | - | -OCH₃ (at C-2) |

| 3.78 | 3H | s | - | -COOCH₃ (at C-3) |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The values presented here are representative.

Interpretation:

-

Aromatic Region: The two signals at 7.65 and 6.05 ppm are doublets with an identical coupling constant of 8.4 Hz. This large J-value is characteristic of ortho-coupling between adjacent protons on an aromatic ring, confirming they are neighbors.

-

Amine Protons: The broad singlet at 6.55 ppm, integrating to two protons, is characteristic of a primary amine. The broadness is due to exchange with trace water and quadrupolar effects from the ¹⁴N nucleus.

-

Methyl Singlets: The two sharp singlets at 3.84 and 3.82 ppm, each integrating to three protons, are assigned to the methoxy and methyl ester groups, respectively. Their singlet nature indicates they have no adjacent proton neighbors.

Sources

- 1. METHYL 6-AMINO-2-METHOXYNICOTINATE-Molbase [molbase.com]

- 2. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

A Technical Guide to the Spectral Analysis of Methyl 6-amino-2-methoxynicotinate

Introduction

Methyl 6-amino-2-methoxynicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural framework serves as a versatile scaffold for the synthesis of a variety of fused 2-pyridone systems, which are known to exhibit a broad range of biological activities.[1][2] Accurate and comprehensive spectral characterization is paramount for confirming the identity, purity, and structure of this key building block in any research and development setting. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 6-amino-2-methoxynicotinate. Furthermore, it outlines the experimental protocols for acquiring these spectra, offering field-proven insights into the causal relationships between the molecular structure and its spectral features.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of substituents on the pyridine ring of Methyl 6-amino-2-methoxynicotinate gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the amino, methoxy, and methyl ester groups is crucial for accurate spectral interpretation.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.

Experimental IR Spectral Data:

While a specific experimental IR spectrum for Methyl 6-amino-2-methoxynicotinate was not found in the immediate search, the expected characteristic absorption bands can be predicted based on its functional groups and data from similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| ~3000-2850 | Medium | C-H stretching of aromatic and methyl groups |

| ~1720 | Strong | C=O stretching of the ester |

| ~1620 | Strong | N-H bending of the -NH₂ |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching of the pyridine ring |

| ~1250 | Strong | C-O stretching of the ester and ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The calculated monoisotopic mass of Methyl 6-amino-2-methoxynicotinate (C₈H₁₀N₂O₃) is 182.0691 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z = 182.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a more precise mass measurement, confirming the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) from the ester, or the loss of the entire ester group.

Caption: General workflow for mass spectrometry analysis.

Experimental Protocols

Synthesis of Methyl 2-Amino-6-methoxynicotinate

The first reported synthesis of Methyl 2-amino-6-methoxynicotinate involves a multi-step process utilizing both microwave and flow reaction technologies. [1][2][3] Step-by-step Methodology:

-

Microwave-induced Regioselective 6-Methoxylation: This initial step involves the selective addition of a methoxy group at the 6-position of the pyridine ring.

-

Esterification: The carboxylic acid group is then converted to a methyl ester.

-

Microwave-induced Reaction with p-Methoxybenzylamine: This is a key step to introduce the amino precursor.

-

Deprotection under Flow Reaction Hydrogenation: The final step involves the removal of the protecting group to yield the desired Methyl 2-amino-6-methoxynicotinate.

This optimized synthesis has been shown to afford improved regioselectivity and a better purity profile of the final product. [1][3]

Conclusion

The comprehensive spectral analysis of Methyl 6-amino-2-methoxynicotinate, including ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and reliable method for its identification and characterization. The detailed interpretation of the spectral data, in conjunction with the outlined experimental protocols, offers a valuable resource for researchers and scientists in the field of drug development and organic synthesis. The unique spectroscopic fingerprint of this molecule, arising from the specific arrangement of its functional groups, allows for unambiguous structural confirmation, ensuring the quality and integrity of this important synthetic building block.

References

-

Thieme E-Books & E-Journals. (n.d.). First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Retrieved from [Link]

Sources

Methyl 6-amino-2-methoxynicotinate: A Versatile Building Block for Advanced Synthesis

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the strategic design of molecular frameworks is paramount. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in a vast array of biologically active compounds. Methyl 6-amino-2-methoxynicotinate (CAS No. 149539-81-1) emerges as a particularly valuable, yet under-documented, synthetic building block.[1] Its trifunctional nature, featuring an amino group, a methoxy ether, and a methyl ester on a pyridine core, offers a rich platform for chemical diversification. This guide provides an in-depth technical overview of its synthesis, reactivity, and potential applications, empowering researchers to leverage its unique chemical architecture for the creation of novel and complex molecules.

The strategic placement of the electron-donating amino and methoxy groups, alongside the electron-withdrawing methyl ester, creates a unique electronic profile on the pyridine ring. This electronic arrangement not only influences the reactivity of the functional groups themselves but also modulates the properties of the entire molecule, making it an attractive starting point for the synthesis of targeted therapeutics and functional materials.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective utilization in synthesis. The table below summarizes the key identifiers and properties of Methyl 6-amino-2-methoxynicotinate.

| Property | Value | Reference |

| CAS Number | 149539-81-1 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| IUPAC Name | methyl 6-amino-2-methoxypyridine-3-carboxylate | |

| Appearance | (Predicted) White to off-white solid | |

| Solubility | (Predicted) Soluble in methanol, ethyl acetate, and chloroform |

Spectroscopic Characterization (Predicted)

While a publicly available, detailed spectroscopic analysis of Methyl 6-amino-2-methoxynicotinate is not readily found in peer-reviewed literature, its expected spectral data can be reliably predicted based on the analysis of its regioisomer, Methyl 2-amino-6-methoxynicotinate, and other closely related analogs.

| Technique | Predicted Data Highlights |

| ¹H NMR | * Aromatic Protons: Two doublets in the aromatic region, one for the proton at the C4 position and one for the proton at the C5 position. The C5 proton is expected to be upfield due to the influence of the adjacent amino group. |

-

Methoxy Protons: Two singlets, one for the O-methyl of the ester and one for the O-methyl of the ether.

-

Amino Protons: A broad singlet for the -NH₂ protons. | | ¹³C NMR | * Carbonyl Carbon: A signal in the downfield region (around 165-170 ppm) corresponding to the ester carbonyl.

-

Aromatic Carbons: Six distinct signals for the pyridine ring carbons, with those attached to oxygen and nitrogen atoms shifted downfield.

-

Methoxy Carbons: Two signals in the upfield region for the two -OCH₃ groups. | | Mass Spectrometry (MS) | * Molecular Ion Peak [M]⁺: Expected at m/z = 182.

-

High-Resolution MS (HRMS): Will provide the exact mass for confirmation of the elemental composition. | | Infrared (IR) Spectroscopy | * N-H Stretching: Characteristic bands for the amino group in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band for the ester carbonyl group around 1700-1730 cm⁻¹.

-

C-O Stretching: Bands corresponding to the ether and ester C-O bonds. |

Synthesis of Methyl 6-amino-2-methoxynicotinate: A Proposed Pathway

Figure 1. Proposed synthesis of Methyl 6-amino-2-methoxynicotinate.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard Fischer esterification procedures, which are widely applicable to nicotinic acid derivatives.

Materials:

-

6-Amino-2-methoxynicotinic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-amino-2-methoxynicotinic acid (1.0 eq).

-

Reagent Addition: Suspend the acid in anhydrous methanol (10-20 mL per gram of acid). Cool the mixture in an ice bath and slowly add thionyl chloride (1.5-2.0 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 6-amino-2-methoxynicotinate.

Reactivity and Synthetic Utility

Methyl 6-amino-2-methoxynicotinate is a trifunctional molecule, and its reactivity is dictated by the interplay of its amino, methoxy, and methyl ester groups.

Reactions of the Amino Group

The 6-amino group is a versatile handle for a variety of transformations:

-

N-Acylation and N-Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce a wide range of substituents.

-

N-Alkylation: The amino group can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

-

Sandmeyer and Related Reactions: The amino group can be diazotized and subsequently replaced by a variety of other functional groups, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups. This opens up a vast array of possibilities for further functionalization.

-

Cross-Coupling Reactions: While direct cross-coupling of the amino group is challenging, its conversion to a halide or triflate via a Sandmeyer-type reaction allows for subsequent Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to form C-C, C-N, and C-O bonds.

Figure 2. Key transformations of the 6-amino group.

Reactions of the Methoxy Group and Ester

-

Ether Cleavage: The 2-methoxy group can be cleaved under strong acidic conditions (e.g., HBr or BBr₃) to yield the corresponding 2-hydroxynicotinate, which exists in equilibrium with its 2-pyridone tautomer.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Applications in Medicinal Chemistry and Drug Development

The substituted aminopyridine scaffold is a cornerstone of many approved drugs and clinical candidates. The unique substitution pattern of Methyl 6-amino-2-methoxynicotinate makes it an ideal starting material for the synthesis of compounds targeting a variety of biological targets.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core, which often serves as a hinge-binding motif. The functional handles on Methyl 6-amino-2-methoxynicotinate allow for the systematic exploration of the surrounding pharmacophoric space to optimize potency and selectivity.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The aminopyridine scaffold is present in a number of GPCR modulators, and this building block provides a convenient entry point for the synthesis of novel ligands.

-

Anti-inflammatory and Analgesic Agents: As seen with the structurally related Methyl 6-methylnicotinate, which is an intermediate in the synthesis of the NSAID Etoricoxib, this class of compounds has potential in the development of new anti-inflammatory and analgesic drugs.[2]

-

CNS-Active Compounds: Derivatives of aminonicotinates have been investigated for their activity on central nervous system targets.[2] The ability of the pyridine ring to participate in hydrogen bonding and its relatively polar nature can be advantageous for designing CNS-penetrant molecules.

Conclusion

Methyl 6-amino-2-methoxynicotinate is a high-potential synthetic building block that offers a unique combination of functional groups on a privileged heterocyclic scaffold. While its full synthetic potential is yet to be extensively explored in the public domain, its structural similarity to key intermediates in the synthesis of a variety of bioactive molecules underscores its importance. This guide provides a foundational understanding of its properties, a practical proposed synthesis, and a roadmap for its application in the development of next-generation pharmaceuticals and functional materials. As the demand for novel and diverse chemical matter continues to grow, the strategic use of versatile building blocks like Methyl 6-amino-2-methoxynicotinate will be instrumental in advancing the frontiers of chemical synthesis and drug discovery.

References

-

A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]

-

METHYL 6-AMINO-2-METHYLNICOTINATE CAS#: 872355-52-7. ChemWhat. [Link]

-

6-AMino-2-Methoxypyridine-3-carboxylic acid Methyl ester CAS#: 149539-81-1. ChemWhat. [Link]

-

Methyl 6-aminonicotinate 36052-24-1. Nanjing Tengxiang Import & Export Co. Ltd. [Link]

-

A Practical Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3- carboxylate from 2,6-Dichloro-3-trifluoromethylpyridine. J-Stage. [Link]

-

Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]

-

Methyl 2-amino-6-(aminomethyl)isonicotinate | C8H11N3O2 | CID 72216012. PubChem. [Link]

-

Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487. PubChem. [Link]

-

First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Synfacts. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

-

CAS No : 5470-70-2 | Product Name : Methyl 6-Methylnicotinate. Pharmaffiliates. [Link]

-

Ethyl 6-amino-2-methoxypyridine-3-carboxylate, interplay of molecular and supramolecular structure. ResearchGate. [Link]

-

6-Amino-2-pyridinecarboxylic acid methyl ester. Chem-Impex. [Link]

-

2-Amino-6-methylpyridine | C6H8N2 | CID 15765. PubChem. [Link]

-

6-Amino-2-methylheptanoic acid | C8H17NO2 | CID 10583996. PubChem. [Link]

-

Spectroscopic and potentiometric studies on the interaction of trans-[(MeH2N)2Pt(mcyt)2PdCl]NO3(mcyt = 1-methylcytosinate) with derivatives of amino acids. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Methyl 6-amino-6-oxohexanoate. PMC. [Link]

Sources

"Methyl 6-amino-2-methoxynicotinate" for kinase inhibitor synthesis

Investigating Key Applications

I'm currently focused on the role of Methyl 6-amino -2-methoxynicotinate in kinase inhibitor synthesis. My search is underway to understand its chemical properties, reactivity, and illustrative examples of its uses. I'm prioritizing these aspects for a comprehensive overview.

Analyzing Synthesis Protocols

I'm now diving deeper into the technical aspects. I'm actively searching for established lab protocols for Methyl 6-amino-2-methoxynicotinate reactions, especially amide bond formations and cross-coupling. Simultaneously, I'm curating reliable scientific literature, reviews, and patents to build a robust citation list for this topic.

Outlining Technical Guide Structure

I've been analyzing the accumulated information to pinpoint the crucial reaction schemes, mechanisms, and reasoning for using Methyl 6-amino-2-methoxynicotinate. I'm focusing on how its structure impacts inhibitor activity and selectivity. I'm starting to organize the guide, beginning with an overview of kinase inhibitors and pyridinone scaffolds, then delving into the compound's physicochemical properties and reactivity.

Framing the Technical Guide

I'm now focusing on the introduction for the technical guide. My goal is to clearly establish the importance of kinase inhibitors in drug discovery, with an emphasis on their role in oncology. I'm aiming for a concise and impactful opening.

Analyzing Key Building Block

I'm deep into the technical guide's structure, now, and the introduction is set. I've begun assembling information on the compound's physicochemical properties, focusing on the pyridine core and functional groups, their reactivity, and potential applications. A core task is finding accurate physicochemical data. I'm focusing on the 6-amino group, the nucleophilic nature, and amide bond creation.

Refining the Guide Structure

I've revised the overall technical guide structure; the introduction is established. The physicochemical properties section is well underway; I'm compiling essential data (molecular weight, CAS number, etc.). My attention is on the molecule's functional group reactivity: the nucleophilic nature of the 6-amino group, the ester hydrolysis possibility, and the influence of the methoxy group on the pyridine ring's behavior. I am also working on the core synthetic applications.

Outlining Synthesis Pathways

I'm now fully immersed in the core synthetic applications. I've begun to outline reactions, starting with amide bond formation, including the rationale, a generalized scheme, and protocol adaptation. I'm focusing on HATU-mediated coupling, using the literature examples. A workflow diagram is being prepared. Following that will be Suzuki-Miyaura cross-coupling.

Outlining the Guide's Structure

I am now focusing on the overarching plan for this guide. I've broken it down into: introduction, physicochemical properties, and core synthetic applications. I'll need to gather the relevant physicochemical data, and I'll focus on the specific reactions for each application, including amide formation and Suzuki-Miyaura coupling. I'm aiming for detailed protocols and workflow diagrams. I'll add other potential reactions.

Structuring the Technical Guide

I'm now integrating all these ideas into a cohesive guide. I've broken it into introduction, physicochemical properties, and key synthetic applications, including amide formation and Suzuki-Miyaura cross-coupling. I'll include the relevant data, detailed protocols, and helpful workflow diagrams. I will also touch on the importance of the 2-aminopyridine as a key building block.

Outlining the Comprehensive Guide

I've outlined the entire technical guide, creating sections for introduction, physicochemical properties, and key applications. I am preparing detailed protocols for amide bond formation and Suzuki-Miyaura coupling. The strategic considerations, including scaffold hopping and the role of the methoxy group, will follow. My priority is compiling data and visualizing the processes.

Methodological & Application

"Methyl 6-amino-2-methoxynicotinate" synthesis protocol

Application Note & Protocol

Title: A Robust and Scalable Synthesis of Methyl 6-amino-2-methoxynicotinate: A Key Building Block for Pharmaceutical Agents

Abstract

Methyl 6-amino-2-methoxynicotinate is a pivotal pyridine-based building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to multi-kinase inhibitors like Sorafenib.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 6-amino-2-methoxynicotinate. The described methodology is designed for reliability and scalability, focusing on explaining the chemical principles behind each procedural step. This guide is intended for researchers and process chemists in the fields of medicinal chemistry and drug development.

Introduction

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with the 2-aminopyridine motif being particularly prevalent in a wide range of therapeutic agents. Methyl 6-amino-2-methoxynicotinate serves as a highly functionalized and versatile intermediate. Its distinct substitution pattern, featuring an amine, a methoxy group, and a methyl ester, allows for sequential and regioselective chemical modifications, making it an ideal starting point for the construction of complex molecular architectures. The synthesis of this compound is a critical step in the manufacturing of drugs that target signaling pathways involved in cancer progression, such as the RAF/MEK/ERK pathway.[1][3]

This application note details a reliable synthetic route starting from commercially available 2-chloro-6-hydroxynicotinic acid. The process involves two key transformations: a selective methylation/esterification followed by an amination reaction.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Esterification and O-Methylation 2-Chloro-6-hydroxynicotinic acid to Methyl 2-chloro-6-methoxynicotinate

Step 2: Amination Methyl 2-chloro-6-methoxynicotinate to Methyl 6-amino-2-methoxynicotinate

Mechanistic Considerations & Workflow Visualization

The synthesis proceeds through two classical organic transformations. The first step is a methylation reaction that targets both the carboxylic acid and the hydroxyl group of the nicotinic acid derivative. Silver carbonate is employed to facilitate this dual methylation with methyl iodide.[4] The second step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylate group activates the C6 position for nucleophilic attack by ammonia, displacing the chloride leaving group.

Diagram 1: Chemical Reaction Pathway

Caption: Overall synthetic route from the starting material to the final product.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Chloro-6-hydroxynicotinic acid | ≥97% | Sigma-Aldrich | Starting Material |

| Methyl iodide (Iodomethane) | ≥99%, stabilized | Sigma-Aldrich | Methylating agent. Toxic and Volatile. |

| Silver (I) Carbonate (Ag₂CO₃) | Reagent grade, ≥99% | Sigma-Aldrich | Base and facilitator for methylation |

| Chloroform (CHCl₃) | ACS grade, ≥99.8% | Fisher Scientific | Solvent for Step 1. Carcinogen. |

| Aqueous Ammonia (28%) | ACS reagent | Fisher Scientific | Aminating agent for Step 2. Corrosive. |

| Ethyl Acetate | HPLC grade | VWR | Eluent for chromatography |

| Heptane | HPLC grade | VWR | Eluent for chromatography |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | VWR | Drying agent |

| Deionized Water | - | - | For work-up procedures |

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-6-methoxynicotinate[4]

-

Reaction Setup: To a 50 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol).

-

Solvent Addition: Add chloroform (30 mL) and stir the mixture until the starting material is fully dissolved.

-

Reagent Addition: Sequentially add silver carbonate (11.0 g, 39.8 mmol, ~2.3 equivalents) and methyl iodide (3.77 mL, 60.5 mmol, ~3.5 equivalents) to the solution.

-

Scientist's Note: Silver carbonate acts as a base to deprotonate both the carboxylic acid and the pyridinol hydroxyl group. The resulting silver salts are then readily alkylated by methyl iodide. An excess of methyl iodide is used to ensure the reaction goes to completion.

-

-

Reaction Conditions: Heat the reaction mixture to 50°C and stir for 3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and heptane as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite under vacuum to remove the silver salts. Wash the filter cake with additional chloroform (2 x 15 mL).

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0-100% ethyl acetate in heptane.

-

Isolation: Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield Methyl 2-chloro-6-methoxynicotinate as a white powder (Expected yield: ~2.42 g, 69%).[4]

Step 2: Synthesis of Methyl 6-amino-2-methoxynicotinate[5]

-

Reaction Setup: In a high-pressure autoclave, charge the Methyl 2-chloro-6-methoxynicotinate (2.0 g, 9.9 mmol) obtained from Step 1.

-

Reagent Addition: Add 28% aqueous ammonia solution (35 mL).

-

Scientist's Note: This is a nucleophilic aromatic substitution reaction. The reaction is performed in an autoclave to reach the high temperatures required to overcome the activation energy for the substitution of the chloride on the electron-deficient pyridine ring. The high concentration of ammonia drives the reaction forward.

-

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to 170°C for 40 hours.

-

Work-up: After the reaction period, carefully cool the autoclave to room temperature.

-

Isolation: Vent any residual pressure and open the autoclave in a well-ventilated fume hood. Remove the ammonia by concentrating the reaction solution under reduced pressure. The product will precipitate as a solid.

-

Purification: Filter the precipitated crystals and wash them thoroughly with cold deionized water.

-

Drying: Dry the collected solid under vacuum to obtain Methyl 6-amino-2-methoxynicotinate as a solid. (Expected yield: ~74%).[5]

Characterization Data

-

Methyl 2-chloro-6-methoxynicotinate:

-

Methyl 6-amino-2-methoxynicotinate:

Safety and Handling Precautions

-

General: This procedure should be carried out by a trained chemist in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Methyl Iodide: Highly toxic, volatile, and a suspected carcinogen. Handle only in a fume hood and avoid inhalation or skin contact.

-

Chloroform: A suspected carcinogen and harmful if swallowed or inhaled. Use with adequate ventilation.

-

Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

-

Autoclave: High-pressure reactions are inherently dangerous. Ensure the autoclave is properly maintained and operated according to the manufacturer's instructions. Use a blast shield.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Step 1: Incomplete Reaction | Insufficient heating, inactive reagents. | Ensure the temperature is maintained at 50°C. Use fresh, high-purity methyl iodide and silver carbonate. |

| Step 1: Low Yield | Loss of product during work-up or purification. | Ensure thorough washing of the filter cake. Optimize the gradient for column chromatography to improve separation. |

| Step 2: Reaction did not proceed | Autoclave did not reach the target temperature/pressure. | Verify the heating and pressure readings of the autoclave. Ensure the vessel is properly sealed. |

| Step 2: Impure Product | Incomplete reaction or side product formation. | Increase reaction time if starting material is present. The product may require recrystallization for higher purity. |

References

-

Zhang, M., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40089-40101. Available from: [Link]

-

Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. Available from: [Link]

-

Bankston, D., et al. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development, 6(6), 777-781. Available from: [Link]

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

PubChem. (n.d.). Methyl 6-amino-2-methoxynicotinate. Retrieved from: [Link]

-

Wikipedia. (n.d.). Antineoplastic. Retrieved from: [Link]

Sources

- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 2. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Antineoplastic - Wikipedia [en.wikipedia.org]

- 4. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 6. Methyl 2-amino-6-methoxynicotinate - 1227048-93-2 | VulcanChem [vulcanchem.com]

Application Notes & Protocols: The Versatility of Methyl 6-amino-2-methoxynicotinate in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: A Scaffold of Opportunity

Methyl 6-amino-2-methoxynicotinate is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in the synthesis of complex molecules.[1] Its unique arrangement of an amino group, a methoxy group, and a methyl ester on a pyridine core makes it a prized starting material for the construction of novel heterocyclic systems, particularly fused 2-pyridones of significant medicinal interest.[2] The strategic importance of this scaffold lies in its capacity for diversification through modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of how to leverage Methyl 6-amino-2-methoxynicotinate and its derivatives in three cornerstone cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Part 1: Preparing a Key Intermediate for C-C Bond Formation

While the inherent amino group on Methyl 6-amino-2-methoxynicotinate is a handle for C-N coupling, forming C-C bonds via Suzuki or Sonogashira reactions requires the introduction of a halide. Aryl bromides are exceptionally useful substrates for these transformations.[2] The electron-donating nature of the amino and methoxy groups activates the pyridine ring, making it susceptible to electrophilic aromatic substitution. The most likely position for halogenation is C-5, which is ortho and para to the activating groups.

A common and effective method for this transformation is bromination using N-Bromosuccinimide (NBS).[3] Careful control of stoichiometry and temperature is crucial to ensure mono-bromination and prevent the formation of di-brominated byproducts.[4]

Workflow for Synthesis of Methyl 5-bromo-6-amino-2-methoxynicotinate

Caption: Workflow for the synthesis of the key brominated intermediate.

Protocol 1: Synthesis of Methyl 5-bromo-6-amino-2-methoxynicotinate

This protocol is adapted from established methods for the regioselective bromination of activated aminopyridines.[2][3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Methyl 6-amino-2-methoxynicotinate (1.0 equiv.) in anhydrous acetonitrile (MeCN).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction's exothermicity and selectivity.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 equiv.) in anhydrous MeCN. Add this solution dropwise to the cooled pyridine solution over 30 minutes using a dropping funnel. Slow addition prevents localized high concentrations of the brominating agent, minimizing byproduct formation.[4]

-

Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, quench by adding cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired product.

Part 2: Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for forming carbon-nitrogen bonds.[5][6] It allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions, offering broad functional group tolerance.[7] The amino group of Methyl 6-amino-2-methoxynicotinate can be directly coupled with a variety of aryl halides, providing a straightforward route to N-aryl derivatives.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[6]

Protocol 2: N-Arylation of Methyl 6-amino-2-methoxynicotinate

This generalized protocol is based on conditions optimized for the coupling of anilines and aminopyridines.[8] The choice of ligand and base is critical and often substrate-dependent.

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), Methyl 6-amino-2-methoxynicotinate (1.2 equiv.), and a base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XantPhos, RuPhos, 4-10 mol%). The use of pre-catalysts can also be highly effective.[3][4]

-

Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 90-110 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 85-95[8] |

| 2 | 3-Chlorobenzamide | RuPhos Pd G3 (2) | - | LiHMDS (2.2) | Dioxane | 100 | ~81[3] |

| 3 | 4-Iodobenzoate | Pd(OAc)₂ (5) | XantPhos (10) | K₃PO₄ (3.0) | Dioxane | 100 | 70-90 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | BINAP (4.5) | NaOtBu (1.4) | Toluene | 80 | 80-95 |

Part 3: Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. Using the Methyl 5-bromo-6-amino-2-methoxynicotinate intermediate prepared in Part 1, a diverse range of aryl, heteroaryl, or vinyl groups can be installed at the 5-position. The presence of the free amino group can sometimes interfere with the catalyst; therefore, careful selection of ligands and bases is important.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki Coupling of Methyl 5-bromo-6-amino-2-methoxynicotinate

This protocol is a general procedure derived from methods for coupling bromo-aminopyridine substrates.

-

Reagent Preparation: In an oven-dried reaction vessel, combine Methyl 5-bromo-6-amino-2-methoxynicotinate (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos, XPhos). Add a degassed solvent mixture, such as 1,4-dioxane/water or Toluene/water (typically 4:1 v/v).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 4-24 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | Toluene | 110 | 35-65 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 70-90 |

| 3 | 3-Furylboronic acid | CataXCium A Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | >90 |

| 4 | (4-formylphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 80-95 |

Part 4: Sonogashira Coupling (C-C Coupling)

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction typically employs a dual catalyst system of palladium and copper(I). It provides a powerful route to introduce alkynyl moieties onto the pyridine scaffold, which are versatile handles for further transformations like click chemistry or cyclization reactions.

Catalytic Cycle of Sonogashira Coupling

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Protocol 4: Sonogashira Coupling of Methyl 5-bromo-6-amino-2-methoxynicotinate

This protocol is based on standard procedures for the alkynylation of bromopyridine derivatives.

-

Reaction Setup: To a degassed solution of Methyl 5-bromo-6-amino-2-methoxynicotinate (1.0 equiv.) in a suitable solvent system like THF/Et₃N (2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper co-catalyst (e.g., CuI, 10-30 mol%).

-

Degassing: Degas the reaction mixture again for 5-10 minutes by bubbling argon through it.

-

Alkyne Addition: Add the terminal alkyne (1.0-1.2 equiv.) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (typically 12-24 hours). The reaction is often run at room temperature to maintain high functional group tolerance.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

Table 3: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 85-95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 60 °C | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(PhCN)₂Cl₂ (2) | - (Copper-free) | Cs₂CO₃ | NMP | RT | 75-85 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | ~90 |

Conclusion

Methyl 6-amino-2-methoxynicotinate stands out as a privileged scaffold for synthetic diversification. Through straightforward halogenation, it can be primed for robust C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. Furthermore, its intrinsic amino group serves as a direct handle for C-N bond formation via the Buchwald-Hartwig amination. The protocols and principles outlined in this guide demonstrate the immense potential of this building block, enabling chemists to rapidly generate libraries of novel, complex, and potentially bioactive molecules. Mastery of these cross-coupling techniques is essential for unlocking the full synthetic utility of this valuable starting material.

References

-

Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

- BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.

-

Sur, S., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine.

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Wikipedia. (2024). Sonogashira coupling. [Link]

-

Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Sci-Hub. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.

-

Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

da Silva, A. C. S., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(5), 1084. [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.